6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole
CAS No.:
Cat. No.: VC20385689
Molecular Formula: C13H14FN
Molecular Weight: 203.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14FN |
|---|---|
| Molecular Weight | 203.25 g/mol |
| IUPAC Name | 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole |
| Standard InChI | InChI=1S/C13H14FN/c1-8-2-4-12-10(6-8)11-7-9(14)3-5-13(11)15-12/h3,5,7-8,15H,2,4,6H2,1H3 |
| Standard InChI Key | GBUSHPXPEAKGDE-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)F |
Introduction
Chemical Structure and Classification
Molecular Architecture
6-Fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole features a bicyclic framework comprising a partially saturated carbazole core. The fluorine atom at the 6th position introduces electronegativity, altering electron density across the aromatic system, while the methyl group at the 3rd position contributes steric bulk and hydrophobic interactions. The tetrahydro designation indicates saturation at the 2nd, 3rd, 4th, and 9th positions, reducing ring strain and enhancing conformational flexibility compared to fully aromatic carbazoles.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | 2,3,4,9-Tetrahydro-1H-carbazole with fused benzene and pyrrole rings |
| Substituents | -F at C6, -CH3 at C3 |
| Hybridization | sp2 (aromatic rings) and sp3 (saturated positions) |
| Resonance Effects | Fluorine withdraws electrons, stabilizing the π-system |
Taxonomic Classification
This compound belongs to the carbazole family, classified under heterocyclic aromatic compounds (IUPAC). Its fluorinated and alkylated derivatives are further categorized as polycyclic amines with pharmacological relevance.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via three stages:
-
Friedel-Crafts Alkylation: A methyl group is introduced at the 3rd position using methyl chloride and Lewis acid catalysts like AlCl3.
-
Cyclization: Intramolecular cyclization forms the tetrahydrocarbazole core under acidic conditions.
-
Fluorination: Electrophilic fluorination at the 6th position employs fluorine gas or Selectfluor® reagents.
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (fluorination step) | Minimizes side reactions |
| Solvent | Dichloromethane (cyclization) | Enhances reaction rate |
| Catalyst Loading | 1.2 eq. AlCl3 | Maximizes alkylation |
Industrial Manufacturing
Scalable production utilizes continuous flow reactors to improve heat transfer and reduce reaction times. Green chemistry principles are applied by replacing traditional solvents with ionic liquids, achieving >85% atom economy in pilot studies.
Physicochemical Properties
Physical Characteristics
The compound is a crystalline solid at room temperature with a melting point range of 98–102°C. It exhibits moderate solubility in polar aprotic solvents (e.g., 12 mg/mL in DMSO) and limited aqueous solubility (<0.1 mg/mL).
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Dimethyl sulfoxide | 12.4 | 25 |
| Ethanol | 4.2 | 25 |
| Water | 0.09 | 25 |
Chemical Stability
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient C5 position undergoes nitration and sulfonation, enabling further derivatization:
Reductive Transformations
Catalytic hydrogenation selectively reduces the tetrahydro ring system, producing decahydro derivatives without affecting the fluorine substituent:
Biological Activity and Applications
Enzyme Inhibition
Molecular docking studies predict strong binding affinity (Kd = 18 nM) to kinase domains due to fluorine-mediated halogen bonding. Comparative analyses with non-fluorinated analogues show a 5-fold increase in target engagement .
| Compound | IC50 (BTK Inhibition) | Metabolic Half-Life (h) |
|---|---|---|
| 6-Fluoro derivative | 23 nM | 6.7 |
| Non-fluorinated | 110 nM | 2.1 |
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